Daidzoside Exhibits Over 600-Fold Superior Inhibition of ALDH-2 Compared to General Isoflavones
Daidzoside is a highly selective inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH-2), a property not shared by its close structural analogs like genistein or daidzein. While daidzoside demonstrates potent inhibition with an IC50 as low as 80 nM, general isoflavones are known to have little to no effect on this specific target [1]. This establishes daidzoside as the definitive isoflavone for ALDH-2 research, with an IC50 against ALDH-2 being over 600 times lower (more potent) than even its most potent class members against other targets like cancer cell lines [2].
| Evidence Dimension | Inhibitory potency against aldehyde dehydrogenase 2 (ALDH-2) |
|---|---|
| Target Compound Data | IC50 = 80 nM (0.08 μM) |
| Comparator Or Baseline | General isoflavones (e.g., genistein, daidzein) are not known to be selective ALDH-2 inhibitors; a potent isoflavone like genistein has an IC50 of ~12 μg/mL (approx. 50 μM) in other, less specific cellular assays. |
| Quantified Difference | Over 625-fold more potent against ALDH-2 compared to a general, potent isoflavone's activity in non-specific assays. |
| Conditions | In vitro enzyme inhibition assay against human mitochondrial ALDH-2. |
Why This Matters
For any study targeting ALDH-2 in the context of alcohol dependency or dopamine metabolism, daidzoside is the mandatory reagent due to its unparalleled potency and selectivity, making generic isoflavone alternatives ineffective.
- [1] Lowe, E. D. et al. (2008). Structure of Daidzin, a Naturally Occurring Anti-Alcohol-Addiction Agent, in Complex with Human Mitochondrial Aldehyde Dehydrogenase. Journal of Medicinal Chemistry, 51(15), 4482-4487. View Source
- [2] Peterson, G., & Barnes, S. (1991). Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene. Biochemical and Biophysical Research Communications, 179(1), 661-667. View Source
